4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide
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Overview
Description
4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 2-aminothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide include:
4-methoxy-N-(1,3-thiazol-2-yl)benzamide: This compound has a benzamide group instead of a naphthalenesulfonamide group, which may result in different biological activities.
2-methoxy-N-(1,3-thiazol-2-yl)benzamide: Similar to the previous compound but with a methoxy group at a different position, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C14H12N2O3S2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methoxy-N-(1,3-thiazol-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-12-6-7-13(11-5-3-2-4-10(11)12)21(17,18)16-14-15-8-9-20-14/h2-9H,1H3,(H,15,16) |
InChI Key |
ZSZKLLBAZRNBJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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